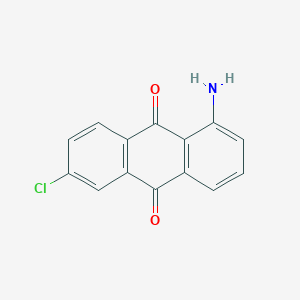
1-Amino-6-chloroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-chloroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The presence of both amino and chloro substituents on the anthraquinone core makes this compound a compound of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-6-chloroanthraquinone can be synthesized through several methods. One common approach involves the nitration of anthraquinone followed by reduction and subsequent chlorination. Another method includes the direct amination of 6-chloroanthraquinone using ammonia or an amine source under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where 1-nitroanthraquinone is treated with aqueous ammonia, followed by chlorination. This process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
1-Amino-6-chloroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of aminohydroquinone derivatives.
Substitution: The amino and chloro groups on the anthraquinone core can participate in substitution reactions. For example, nucleophilic substitution can occur at the chloro position, while electrophilic substitution can take place at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen with a catalyst
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Quinone derivatives
Reduction: Aminohydroquinone derivatives
Substitution: Substituted anthraquinone derivatives
Applications De Recherche Scientifique
1-Amino-6-chloroanthraquinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the development of new materials with specific color properties .
Biology: In biological research, this compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components makes it valuable for visualizing biological structures .
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for developing new drugs. Its derivatives have been investigated for their anticancer and antimicrobial properties .
Industry: Industrially, this compound is used in the production of high-performance dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
Mécanisme D'action
1-Amino-6-chloroanthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Aminoanthraquinone
- 6-Chloroanthraquinone
- 1,5-Diaminoanthraquinone
Uniqueness: The presence of both amino and chloro groups in this compound provides unique reactivity and properties compared to its analogs. This dual functionality allows for diverse applications in various fields, making it a versatile compound .
Comparaison Avec Des Composés Similaires
- 1-Aminoanthraquinone: Lacks the chloro group, leading to different reactivity and applications.
- 6-Chloroanthraquinone: Lacks the amino group, affecting its chemical behavior and uses.
- 1,5-Diaminoanthraquinone: Contains two amino groups, offering different reactivity and potential applications .
Propriétés
Numéro CAS |
2606-86-2 |
|---|---|
Formule moléculaire |
C14H8ClNO2 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
1-amino-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |
Clé InChI |
CCEGIXWXBRNFOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


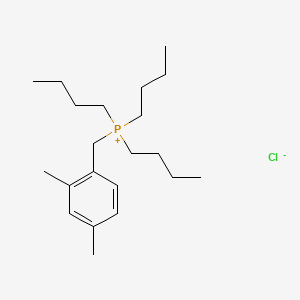

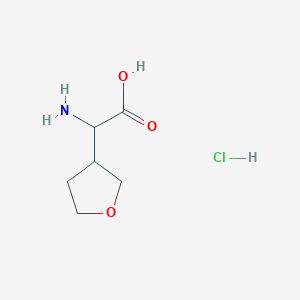
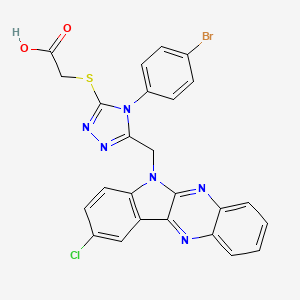
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
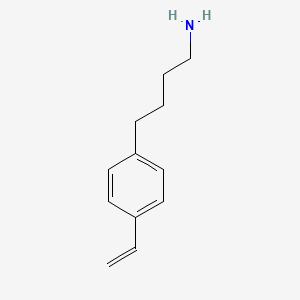
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
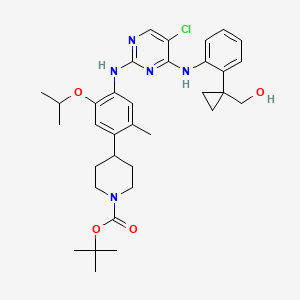
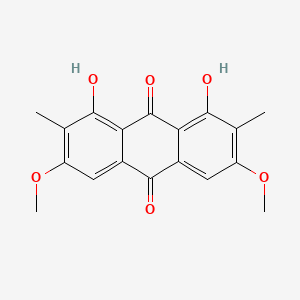
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
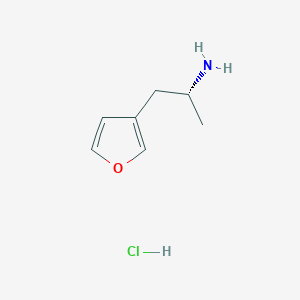
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
